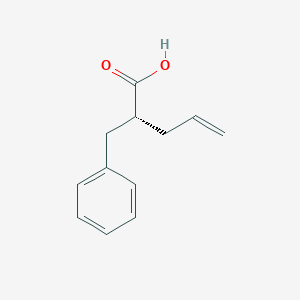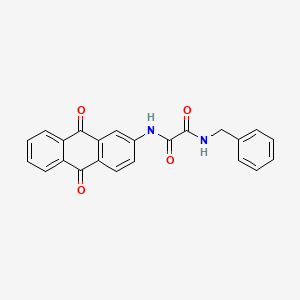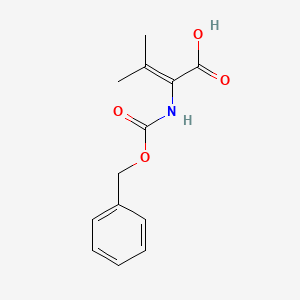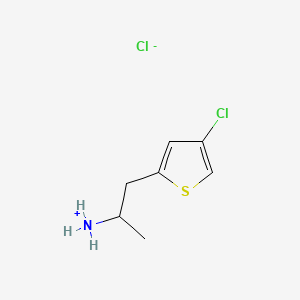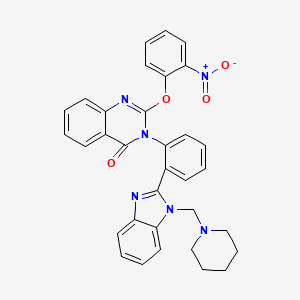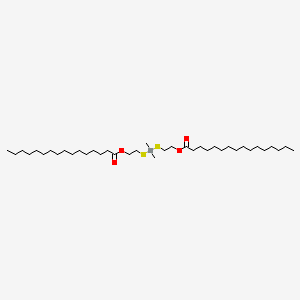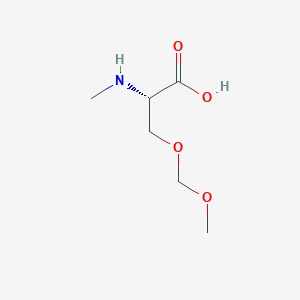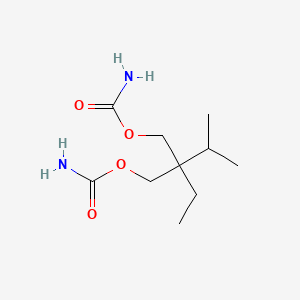
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate is a chemical compound with the molecular formula C8H18O2 and a molecular weight of 146.2273 . This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Vorbereitungsmethoden
The synthesis of 1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate can be achieved through several methods. One common approach involves the aldol addition followed by hydrogenation . Another method includes the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde . These methods are used to produce the compound on an industrial scale, ensuring high purity and yield.
Analyse Chemischer Reaktionen
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds . In biology and medicine, it is utilized for its pharmacological properties, including its role as a muscle relaxant and sedative . Industrially, it is employed in the production of polymers and other materials .
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate involves its interaction with specific molecular targets and pathways. It produces reversible flaccid paralysis of skeletal muscles without significantly affecting the heart, respiration, and other autonomic functions . Smaller doses produce muscular relaxation and sedation .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 2-ethyl-2-isopropyl-, dicarbamate can be compared with similar compounds such as 2-Methyl-2-propyl-1,3-propanediol and Meprobamate . These compounds share similar structural features and pharmacological properties but differ in their specific applications and effects. For example, Meprobamate is used as an anxiolytic drug, while 2-Methyl-2-propyl-1,3-propanediol is known for its sedative and muscle relaxant effects .
Eigenschaften
CAS-Nummer |
25451-38-1 |
|---|---|
Molekularformel |
C10H20N2O4 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-ethyl-3-methylbutyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-4-10(7(2)3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) |
InChI-Schlüssel |
CNVIJMYLRLPXNY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)N)(COC(=O)N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride](/img/structure/B13785075.png)
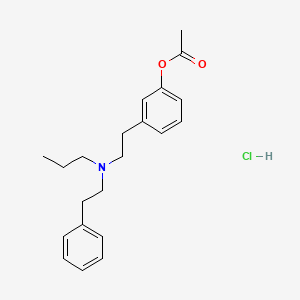
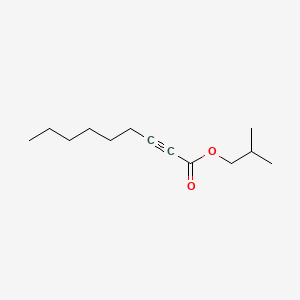


![9,10-Anthracenedione, 6,7-dichloro-1,4-bis[(5,6,7,8-tetrahydro-1-naphthalenyl)amino]-](/img/structure/B13785090.png)
